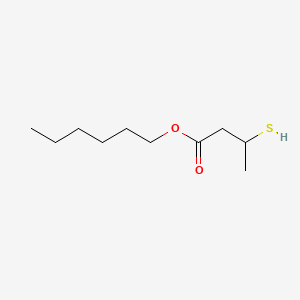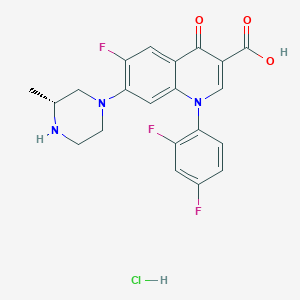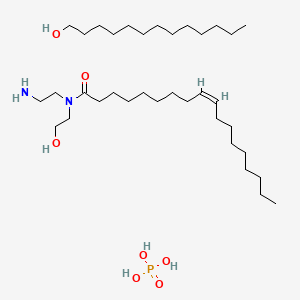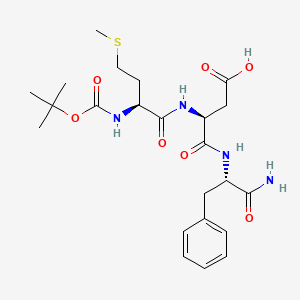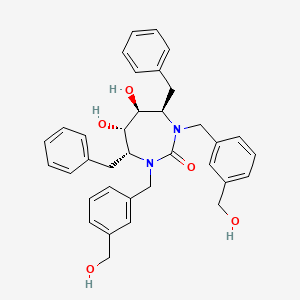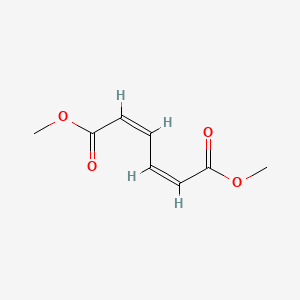
cis,cis-Dimethyl muconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis,cis-Dimethyl muconate is an organic compound derived from cis,cis-muconic acid It is a six-carbon dicarboxylic acid ester with two double bonds in the cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
cis,cis-Dimethyl muconate can be synthesized through the esterification of cis,cis-muconic acid. The esterification process typically involves the reaction of cis,cis-muconic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. For example, genetically engineered microorganisms such as Pseudomonas putida can be used to produce cis,cis-muconic acid from renewable feedstocks like glucose and lignin-derived compounds. The resulting cis,cis-muconic acid is then esterified to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
cis,cis-Dimethyl muconate undergoes various chemical reactions, including:
Isomerization: It can be isomerized to trans,trans-dimethyl muconate using iodine as a catalyst.
Diels-Alder Cycloaddition: It can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Reduction: It can be reduced to form dimethyl adipate, a precursor for nylon production.
Common Reagents and Conditions
Isomerization: Iodine in methanol under reflux conditions.
Diels-Alder Cycloaddition: Ethylene in the presence of a suitable solvent like methanol or tetrahydrofuran.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Isomerization: trans,trans-Dimethyl muconate.
Diels-Alder Cycloaddition: 1,4-Bis(carbomethoxy)cyclohexene.
Reduction: Dimethyl adipate.
Aplicaciones Científicas De Investigación
cis,cis-Dimethyl muconate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of bio-based polyesters and other polymers.
Biotechnology: It serves as an intermediate in the microbial production of valuable chemicals like adipic acid and terephthalic acid.
Green Chemistry: It is a key compound in the development of sustainable chemical processes and materials.
Mecanismo De Acción
The mechanism of action of cis,cis-dimethyl muconate in chemical reactions often involves the interaction of its double bonds with various reagents. For example, in isomerization reactions, iodine interacts with the double bonds to facilitate the conversion to the trans,trans form. In Diels-Alder reactions, the double bonds act as dienes, reacting with dienophiles to form cyclohexene derivatives .
Comparación Con Compuestos Similares
cis,cis-Dimethyl muconate can be compared with other similar compounds such as:
trans,trans-Dimethyl muconate: The trans isomer of dimethyl muconate, which has different physical and chemical properties.
Dimethyl terephthalate: A related compound used in the production of polyethylene terephthalate (PET) plastics.
Dimethyl adipate: A reduction product of this compound used in nylon production.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propiedades
Número CAS |
692-91-1 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
dimethyl (2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4- |
Clave InChI |
PXYBXMZVYNWQAM-GLIMQPGKSA-N |
SMILES isomérico |
COC(=O)/C=C\C=C/C(=O)OC |
SMILES canónico |
COC(=O)C=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


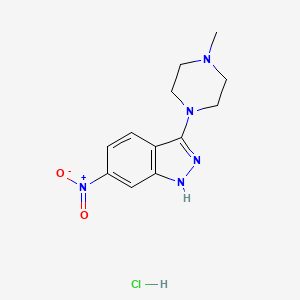
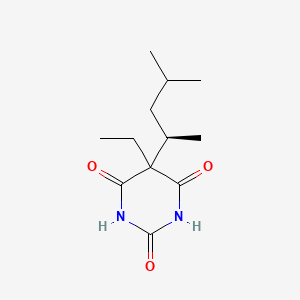
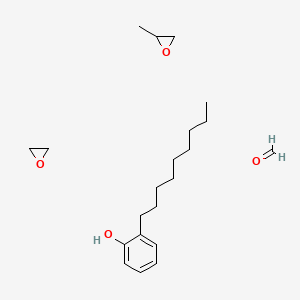
![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
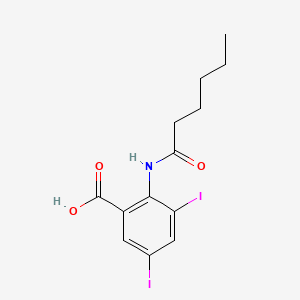
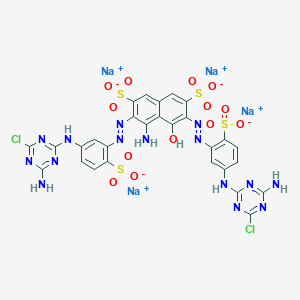
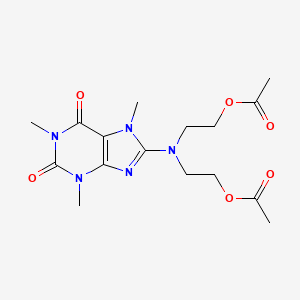
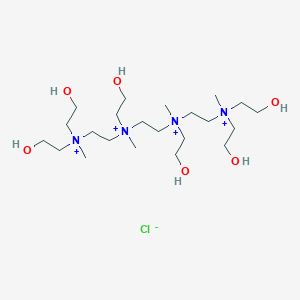
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
